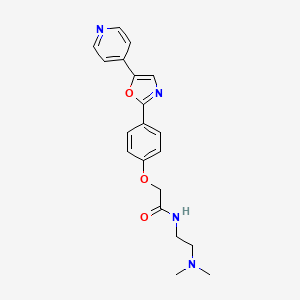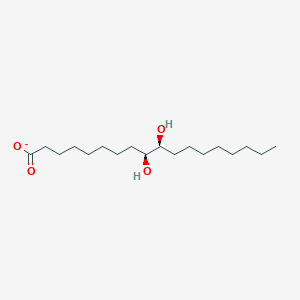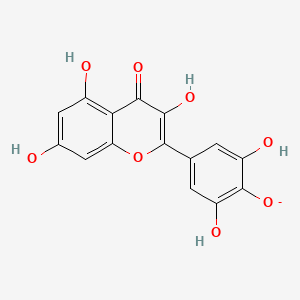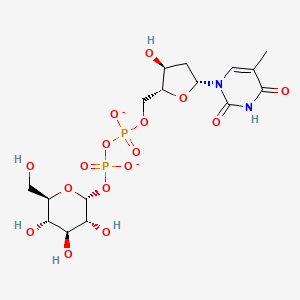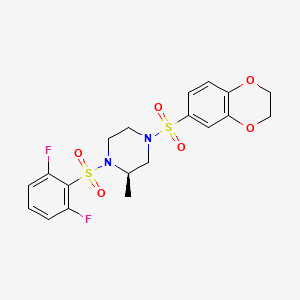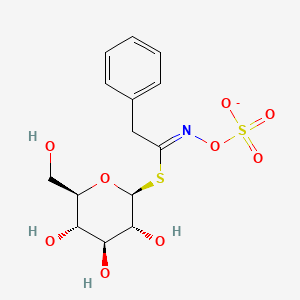
Benzyl glucosinolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucotropeolin(1-) is an aralkylglucosinolate that is the conjugate base of glucotropeolin; major species at pH 7.3. It is a conjugate base of a glucotropeolin.
科学的研究の応用
Enzymatic Transformations and Antitumor Activity
Benzyl glucosinolate undergoes enzymatic transformations to release isothiocyanates with significant antitumor properties. A study examined the reaction of benzyl isothiocyanate with d-glucosamine, revealing potential implications for clinical treatments related to osteoarthritis and inflammation. This interaction suggests that certain clinical treatments might affect the beneficial effects of glucosinolate-rich diets (Silvero et al., 2011).
Chemopreventive and Antiproliferative Effects
Research on glucosinolates like benzyl glucosinolate has highlighted their chemopreventive and antiproliferative effects. For instance, moringin, derived from glucomoringin (a form of benzyl glucosinolate), demonstrated significant inhibition of cell growth and induction of apoptosis in human neuroblastoma cells. This suggests its potential as an anticancer drug (Cirmi et al., 2019).
Antibacterial Properties
Benzyl glucosinolate, particularly in its bioactivated form, has shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus casseliflavus. This property positions it as a possible alternative in treating infections, especially in hospital settings where antibiotic resistance is a concern (Galuppo et al., 2013).
Microbial Production and Metabolic Engineering
Efforts to engineer the production of benzyl glucosinolate in Escherichia coli have been successful, opening avenues for the microbial synthesis of this compound. This research is crucial for understanding its biosynthetic pathways and for potential commercial production (Petersen et al., 2019).
Anti-Carcinogenic Effects
Benzyl glucosinolate, particularly benzyl isothiocyanate (BITC), has been extensively studied for its anti-carcinogenic properties. BITC shows a significant role in cancer prevention, as it interacts with molecular pathways related to cancer cell proliferation and apoptosis. This research indicates the potential of benzyl glucosinolate in cancer therapy (Soundararajan & Kim, 2018).
Anti-Inflammatory Activity
In a mouse model of multiple sclerosis, a disease characterized by inflammatory demyelination, benzyl glucosinolate derivatives demonstrated significant anti-inflammatory effects. This suggests its potential utility in treating inflammatory diseases (Galuppo et al., 2014).
Role in Neurodegenerative Diseases
The application of benzyl glucosinolate derivatives in a rat model of amyotrophic lateral sclerosis (ALS) delayed disease progression, indicating its potential in neurodegenerative disease management (Galuppo et al., 2015).
Dual Pathway Inhibition in Immune Cells
Benzyl isothiocyanate, derived from benzyl glucosinolate, was found to inhibit the inflammatory response in human immune cells by affecting both the COX and LOX pathways. This suggests its potential use in treating inflammatory diseases (Herz et al., 2016).
Biofumigation and Soil Health
Studies on benzyl glucosinolate have revealed its role in biofumigation, a process where soil-borne pests are controlled using naturally occurring compounds. The kinetics of benzyl glucosinolate degradation and its transformation into isothiocyanates in soil are crucial for effective pest control and soil health management (Gimsing et al., 2007).
Engineering in Non-Cruciferous Plants
Efforts to engineer benzyl glucosinolate biosynthesis in non-cruciferous plants, such as tobacco, have shown promising results. This could lead to the development of innovative agricultural strategies, including the creation of trap crops for certain pests (Geu-Flores et al., 2008).
特性
製品名 |
Benzyl glucosinolate |
|---|---|
分子式 |
C14H18NO9S2- |
分子量 |
408.4 g/mol |
IUPAC名 |
[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |
InChIキー |
QQGLQYQXUKHWPX-RFEZBLSLSA-M |
異性体SMILES |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)
![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)
